Betaine choline (R-(R*,R*))-tartrate can be derived from natural sources such as sugar beets, but it is predominantly synthesized chemically. It belongs to the class of quaternary ammonium compounds and is classified under the broader category of cholinergic agents. The specific molecular formula for betaine choline (R-(R*,R*))-tartrate is .
The synthesis of betaine choline (R-(R*,R*))-tartrate typically involves several steps:
This method avoids the use of methanol, reducing environmental impact by eliminating volatile organic compounds during production .
The molecular structure of betaine choline (R-(R*,R*))-tartrate features a complex arrangement that includes:
The three-dimensional structure allows for effective interaction with biological membranes, facilitating its role as a cholinergic agent .
Betaine choline (R-(R*,R*))-tartrate participates in several chemical reactions:
These reactions are crucial for understanding its stability and behavior in various applications.
The mechanism of action of betaine choline (R-(R*,R*))-tartrate primarily revolves around its role as a precursor for acetylcholine synthesis:
Additionally, betaine serves as an osmoprotectant, stabilizing cellular structures under stress conditions .
The physical and chemical properties of betaine choline (R-(R*,R*))-tartrate include:
These properties are essential for its applications in food and pharmaceutical formulations.
Betaine choline (R-(R*,R*))-tartrate has diverse applications across various fields:
Betaine choline (R-(R,R))-tartrate is a quaternary ammonium salt complex formed through the ionic association of choline (2-hydroxyethyl-trimethylammonium) cation and the bitartrate anion derived from tartaric acid. Its systematic IUPAC name is choline (2R,3R)-bitartrate, alternatively designated as (2-Hydroxyethyl)trimethylammonium hydrogen (2R,3R)-tartrate [7]. The molecular formula is C₉H₁₉NO₇, representing a molecular weight of 253.25 g/mol [4] [7]. This compound typically presents as a white, crystalline, hygroscopic powder with a characteristic acidic taste and exhibits solubility in water, methanol (when heated), and dimethyl sulfoxide, while remaining insoluble in nonpolar solvents such as diethyl ether or chloroform [7].
Table 1: Fundamental Chemical Properties of Betaine Choline (R-(R,R))-Tartrate
Property | Specification |
---|---|
Molecular Formula | C₉H₁₉NO₇ |
Molar Mass | 253.25 g/mol |
Crystal System | Orthorhombic |
Melting Point | 147–153°C |
Solubility (Water) | Highly soluble |
Chiral Centers | Two (exclusively on tartrate moiety) |
The notation "(R-(R,R))" explicitly defines the compound's stereochemical configuration. This designation signifies that the tartrate component exists specifically as the (2R,3R) enantiomer—commonly known as L-(+)-tartaric acid or dextrotartaric acid [7]. Tartaric acid possesses two chiral centers, theoretically permitting three stereoisomers: the (2R,3R) enantiomer, the (2S,3S) enantiomer, and the meso form (which is achiral due to internal compensation). The (R,R) notation confirms the specific relative configuration where both chiral centers adopt the R configuration, establishing a homochiral molecule. This stereochemistry critically influences the salt's crystalline packing, thermodynamic stability, and potential biological recognition phenomena. The choline cation itself lacks chiral centers and thus does not contribute to stereoisomerism. Industrially, this compound is synthesized through the reaction of trimethylamine with ethylene oxide followed by neutralization with enantiomerically pure L-(+)-tartaric acid [7].
The molecular architecture features ionic bonding between the positively charged quaternary nitrogen of choline and the negatively charged carboxylate group of the tartrate anion. The remaining tartaric acid carboxyl group is protonated, forming a hydrogen-bonded network within the crystal lattice. This structure contributes to the compound's stability and its relatively high melting point (147–153°C) compared to many organic salts [7]. Spectroscopic characterization, including nuclear magnetic resonance (NMR) and mass spectrometry, readily confirms the identity through characteristic signatures: the trimethyl group of choline appears as a singlet near 3.2 ppm in proton NMR, while the tartrate methine protons resonate near 4.4 ppm as distinct singlets, corroborating the chiral purity of the (2R,3R) configuration [1] [7].
The biological significance of betaine choline tartrate arises primarily from the metabolic fates of its choline and betaine components upon dissociation in vivo. Choline serves indispensable functions across multiple physiological domains. It is a fundamental precursor for the synthesis of phosphatidylcholine, the predominant phospholipid constituting over 95% of total choline in tissues and an essential structural and functional component of all cellular membranes [3] [9]. Phosphatidylcholine biosynthesis occurs predominantly via the cytidine diphosphate-choline pathway, where choline is sequentially phosphorylated and coupled with diacylglycerol. A secondary pathway involves the methylation of phosphatidylethanolamine catalyzed by phosphatidylethanolamine N-methyltransferase (PEMT), utilizing S-adenosylmethionine as the methyl donor [3] [9]. Crucially, phosphatidylcholine is necessary for the assembly and secretion of very-low-density lipoproteins (VLDL) from the liver. Impaired VLDL secretion due to choline deficiency leads to hepatic triglyceride accumulation, manifesting as nonalcoholic fatty liver disease [9] [17].
Beyond phospholipid synthesis, choline is acetylated to form the neurotransmitter acetylcholine, which mediates neuromuscular transmission, autonomic nervous system functions, and central cognitive processes [3] [9]. Choline also functions indirectly as a methyl-group donor through its irreversible oxidation to betaine within hepatic and renal mitochondria. This two-step enzymatic process involves choline oxidase (producing betaine aldehyde) followed by betaine aldehyde dehydrogenase [8] [9]. Betaine subsequently acts as a critical methyl donor in the methionine cycle, catalyzed by the enzyme betaine-homocysteine methyltransferase. This zinc-metalloenzyme utilizes betaine to remethylate homocysteine to methionine, thereby reducing plasma homocysteine concentrations—a significant cardiovascular risk factor when elevated [2] [8].
Table 2: Metabolic Functions of Choline and Betaine
Metabolite | Primary Metabolic Functions | Associated Pathways/Outcomes |
---|---|---|
Choline | Phosphatidylcholine biosynthesis; Acetylcholine synthesis; Betaine precursor | Membrane integrity; VLDL secretion; Neurotransmission; Methyl group donation |
Betaine | Homocysteine remethylation; Organic osmolyte; Protein stabilization (chemical chaperone) | Methionine regeneration; Osmotic regulation; Reduction of cardiovascular risk markers |
Betaine fulfills three principal physiological roles: methyl-group donation (as described), cellular osmoregulation, and protein stabilization as a chemical chaperone [8]. As an osmolyte, betaine accumulates intracellularly, particularly in renal medullary cells and hepatocytes, to counteract osmotic stress and maintain cellular volume without disrupting macromolecular function [8]. Importantly, under conditions of osmotic perturbation, betaine's role as an osmoprotectant may temporarily supersede its function in homocysteine remethylation [9]. This metabolic interconnection establishes a functional synergy: choline provides the substrate for betaine synthesis, while betaine serves as a crucial effector molecule for methylation and osmotic balance. Disruptions in this choline-betaine metabolic axis, particularly involving the mitochondrial choline dehydrogenase pathway, are implicated in metabolic syndrome phenotypes. Observational studies reveal divergent associations—elevated plasma choline correlates with unfavorable lipid profiles (increased triglycerides, decreased high-density lipoprotein cholesterol), whereas higher betaine associates with cardioprotective lipid patterns and reduced adiposity measures [10]. This suggests impaired mitochondrial oxidation of choline to betaine may contribute to metabolic dysregulation [10].
The recognition of choline and its salts as biologically essential entities unfolded over nearly two centuries of scientific inquiry. The foundational discovery traces back to 1850, when the French chemist and pharmacist Theodore Gobley isolated a phosphorus-containing substance from brain tissue and carp roe, naming it "lecithine" (derived from the Greek "lekithos," meaning egg yolk) [5]. Decades later, in 1862, Adolph Strecker, then a professor at the University of Tübingen, identified a novel nitrogenous base upon heating lecithin derived from bile. Strecker designated this base "choline," deriving the name from the Greek "chole" for bile [5] [6]. Concurrently, Oscar Liebreich identified a substance he named "neurine" in brain tissue in 1865. Subsequent chemical analysis revealed neurine and choline to be identical, cementing "choline" as the accepted nomenclature [5].
The early 20th century witnessed pivotal advances in understanding choline's physiological necessity. While choline's structural identity was established, its status as an essential nutrient remained unrecognized until the groundbreaking work of Charles Best (co-discoverer of insulin) and colleagues at the University of Toronto during the 1930s. Best demonstrated that pancreatectomized dogs developed fatty liver degeneration, which could be reversed by feeding raw pancreas or purified lecithin [5] [9]. Through meticulous fractionation studies conducted between 1932 and 1934, Best identified choline as the active component within lecithin responsible for preventing or curing fatty liver in dogs and rats [5]. This constituted the first definitive evidence that choline was indispensable for normal hepatic lipid metabolism, challenging prior assumptions that humans could synthesize sufficient quantities endogenously.
The mid-20th century heralded the elucidation of choline's biochemical pathways and the development of its salts for nutritional applications. Eugene Kennedy, at the University of Chicago, delineated the cytidine diphosphate-choline (CDP-choline) pathway for phosphatidylcholine synthesis in 1954 [5]. Shortly thereafter, in 1960, Jon Bremer and David Greenberg identified the alternative phosphatidylethanolamine N-methyltransferase (PEMT) pathway at the University of California, San Francisco [5]. Parallel research established the neurotransmittter role of acetylcholine, discovered by Henry Dale in 1914 and confirmed as the "vagusstoff" responsible for chemical neurotransmission by Otto Loewi—work earning them the 1936 Nobel Prize in Physiology or Medicine [5]. Richard Wurtman and colleagues later demonstrated that dietary choline intake directly influences neuronal acetylcholine synthesis, suggesting therapeutic potential for choline salts [5].
Choline bitartrate emerged as a stable, water-soluble salt formulation offering advantages over choline chloride (hygroscopic and corrosive) or pure choline hydroxide (unstable). Its development leveraged tartaric acid's natural occurrence and chiral properties, with the (2R,3R) enantiomer providing optimal crystallinity and handling characteristics [7]. The selection of bitartrate over other counterions was driven by considerations of stability, taste profile, and compatibility with food and pharmaceutical matrices. The latter decades of the 20th century solidified choline's essentiality for humans. Controlled feeding studies in the 1990s, notably by Steven Zeisel and colleagues, demonstrated that humans deprived of dietary choline developed fatty liver and muscle damage, conclusively establishing choline as an essential nutrient with dietary intake requirements influenced by genetic polymorphisms, sex, and hormonal status [5] [9]. This historical trajectory—from Gobley's lecithin isolation to Best's deficiency studies to the molecular characterization of choline salts—cements betaine choline (R-(R,R))-tartrate within a rich legacy of nutritional biochemistry research.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: